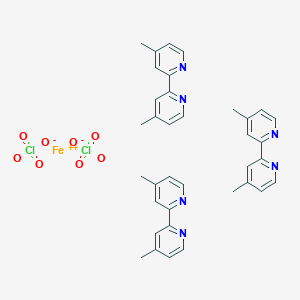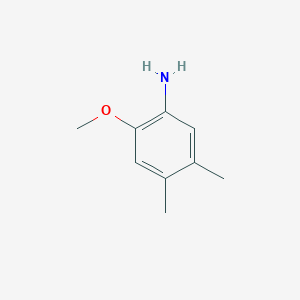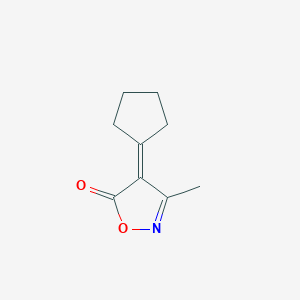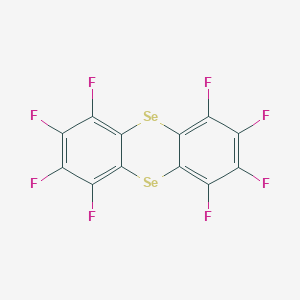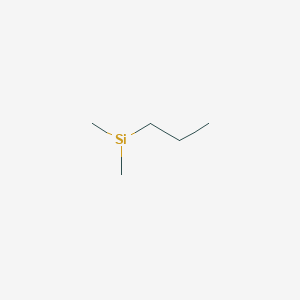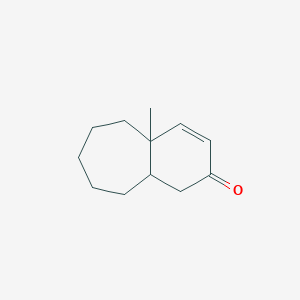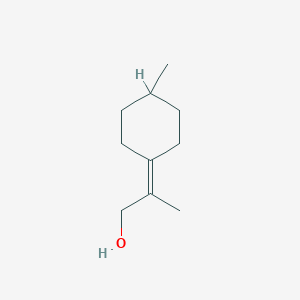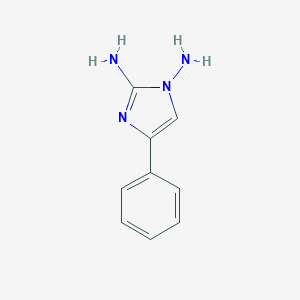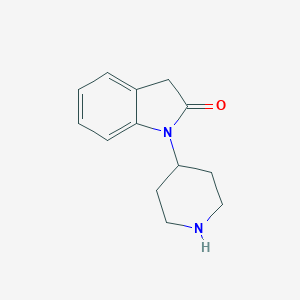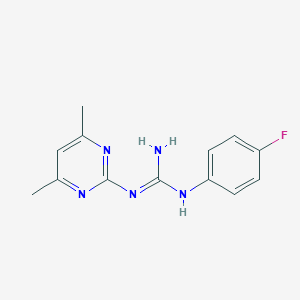
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)-
Übersicht
Beschreibung
The compound "GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)-" is a pyrimidine derivative that is of interest due to its potential biological activity. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Guanidine is a group derived from the compound guanidine, which is a strong organic base. The combination of these structures may lead to compounds with significant biological properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the reaction of guanidine with 2-alken-1-ones to yield dihydropyrimidinimines, which upon dehydrogenation form 2-pyrimidinamines . Another method includes the tandem regioselective heterocyclization of 1,3-diynes with guanidine, followed by selective oxidation to produce carbonyl 2-amino-pyrimidines . These synthetic routes provide a way to introduce various substituents into the pyrimidine ring, which can significantly alter the chemical and biological properties of the resulting compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide range of compounds. For instance, the introduction of guanidino groups at the 6-position of the pyrimidine ring leads to derivatives with potential biological interest . The molecular structure is crucial as it determines the compound's reactivity, coordination ability with metals, and potential interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including condensation, cycloaddition, and ene reactions, depending on the substituents and reaction conditions . These reactions can lead to the formation of complex structures such as guanines and pteridinones, which are important in the field of medicinal chemistry. The reactivity of these compounds is also influenced by the presence of electron-withdrawing or electron-donating groups on the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the introduction of guanidino groups can enhance the compound's ability to form chelates with metal ions such as Pd(II), Pt(II), and Rh(III) . These chelates have been characterized by various techniques, including analytical, magnetic, and spectral characterization, which provide insights into their structure and bonding . The coordination of the pyrimidine derivatives with metal ions suggests potential applications in the field of bioinorganic chemistry.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Guanidine derivatives demonstrate significant therapeutic potential across various diseases due to their biological activities. Sa̧czewski and Balewski (2009) discuss the pharmacological properties and therapeutic uses of guanidine compounds, highlighting their importance in designing drugs for CNS disorders, anti-inflammatory agents, chemotherapeutic agents, and more (Sa̧czewski & Balewski, 2009). Rauf, Imtiaz-ud-Din, and Badshah (2014) further emphasize the role of guanidine derivatives in medicinal chemistry, showcasing their potential as neurodegenerative therapeutic options, among other applications (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Antimicrobial and Antifungal Applications
Guanidine-containing compounds are noted for their antimicrobial and antifungal properties. Baugh (2022) reviews the literature on antifungal agents containing guanidine groups, detailing their efficacy against human-relevant fungal pathogens (Baugh, 2022).
Synthesis and Chemical Properties
The synthesis and modification of guanidine derivatives are crucial for exploring their therapeutic and biological activities. Rosales-Hernández et al. (2022) discuss synthetic procedures for 2-guanidinobenzazoles, highlighting their potential in medicinal chemistry (Rosales-Hernández et al., 2022).
Environmental and Safety Considerations
The environmental impact and safety of guanidine compounds are also of concern. Qu (2020) highlights the need for attention to lung damage caused by guanidine disinfectants, emphasizing the importance of understanding their health implications (Qu, 2020).
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOLTKGSYIFEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166823 | |
| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)- | |
CAS RN |
16018-65-8 | |
| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



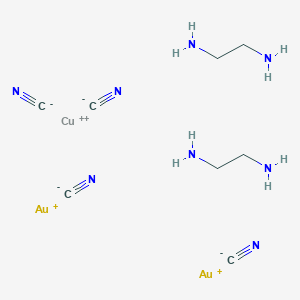

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)
